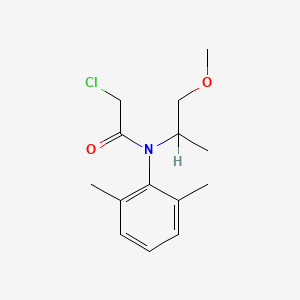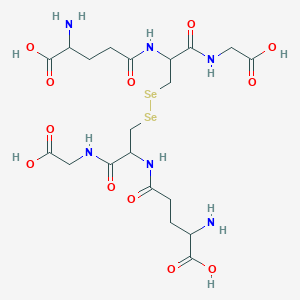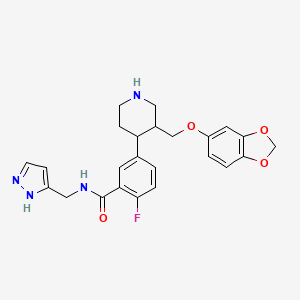
Grk2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grk2-IN-1 es un inhibidor de molécula pequeña diseñado específicamente para dirigirse a la quinasa 2 del receptor acoplado a proteína G (GRK2). GRK2 es un miembro de la familia de quinasas del receptor acoplado a proteína G, que desempeña un papel crucial en la regulación de los receptores acoplados a proteína G (GPCR). Estos receptores están involucrados en varios procesos fisiológicos, incluyendo el crecimiento celular, la migración y las respuestas inmunitarias. Inhibir GRK2 tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como la insuficiencia cardíaca, el cáncer y los trastornos neurodegenerativos .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Grk2-IN-1 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso generalmente incluye:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones de condensación y ciclización.
Modificaciones de grupos funcionales: Se introducen varios grupos funcionales para mejorar la especificidad y la potencia del compuesto. Esto puede implicar reacciones como la alquilación, la acilación y la halogenación.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización para garantizar una alta pureza y rendimiento.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la sostenibilidad ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada se emplean a menudo para agilizar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
Grk2-IN-1 se somete a varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno para formar óxidos o hidróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes como cloruro de tionilo o tribromuro de fósforo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
Grk2-IN-1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de GRK2 en varias reacciones químicas y vías.
Biología: Ayuda a comprender los mecanismos de señalización de los GPCR y su regulación por GRK2.
Medicina: Potencial agente terapéutico para tratar enfermedades como la insuficiencia cardíaca, el cáncer y los trastornos neurodegenerativos.
Industria: Employed in the development of new drugs and therapeutic strategies targeting GRK2
Mecanismo De Acción
Grk2-IN-1 ejerce sus efectos inhibiendo específicamente la actividad de GRK2. El compuesto se une al sitio activo de GRK2, evitando que fosforile los GPCR. Esta inhibición interrumpe la desensibilización e internalización de los GPCR, lo que lleva a una señalización prolongada. Los objetivos moleculares y las vías involucradas incluyen la vía del receptor β-adrenérgico, que es crucial para regular la frecuencia cardíaca y la contractilidad .
Comparación Con Compuestos Similares
Grk2-IN-1 es único en comparación con otros inhibidores de GRK2 debido a su alta especificidad y potencia. Los compuestos similares incluyen:
GSK180736A: Un inhibidor potente y selectivo de GRK2 con una IC50 de 770 nM.
Paroxetina: Un antidepresivo que también inhibe GRK2 pero con menor especificidad.
Takeda Compound 101: Otro inhibidor de GRK2 con potencial terapéutico en enfermedades cardiovasculares
This compound destaca por su estructura optimizada, que mejora su afinidad de unión y selectividad para GRK2, convirtiéndolo en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKEAYUAYTIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
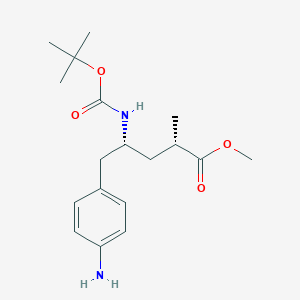
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
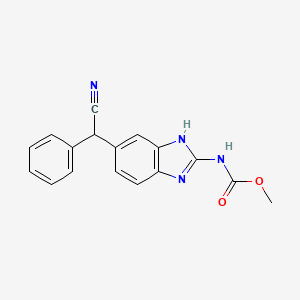
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)

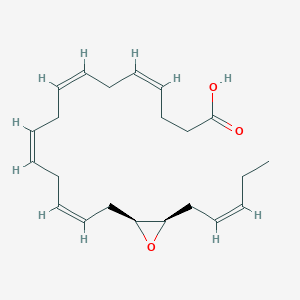
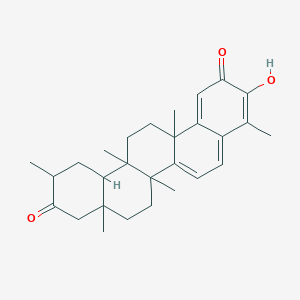
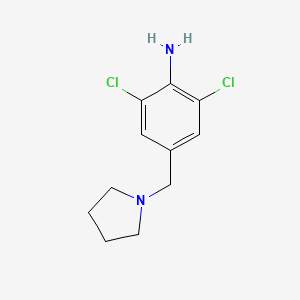
![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)
![N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide](/img/structure/B12295631.png)

